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Compound of Interest

Compound Name: Quercetin 3',4', 7-trimethyl ether

Cat. No.: B1239147

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3',4',7-trimethyl ether, a naturally occurring O-methylated flavonoid, has garnered
significant interest within the scientific community for its diverse pharmacological activities. This
technical guide provides an in-depth overview of its chemical identifiers, synthesis, and
established biological effects, including its anti-inflammatory, antioxidant, and anti-cancer
properties. Detailed experimental protocols for its synthesis and for the evaluation of its
bioactivities are presented. Furthermore, this guide elucidates the potential molecular
mechanisms of action through signaling pathway diagrams, offering a valuable resource for
researchers investigating its therapeutic potential.

Chemical Identifiers and Physicochemical
Properties

Quercetin 3',4',7-trimethyl ether, also known as 3',4',7-Trimethoxyquercetin, is a derivative of
the widely studied flavonoid, quercetin. The methylation of the hydroxyl groups significantly
alters its physicochemical properties, such as solubility and bioavailability, which in turn can
enhance its biological activities.
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Identifier Value Reference
CAS Number 6068-80-0 [11[2]13][4]
PubChem CID 5748558 [2]
Molecular Formula C1sH1607 [11[3]
Molecular Weight 344.3 g/mol [3114]

2-(3,4-dimethoxyphenyl)-3,5-
IUPAC Name dihydroxy-7-methoxychromen-  [3]

4-one

InChl=1S/C18H1607/c1-22-
10-7-11(19)15-14(8-10)25-

InChl 18(17(21)16(15)20)9-4-5- [2]13]
12(23-2)13(6-9)24-3/h4-
8,19,21H,1-3H3

OEEUHNAUMMATJT-
InChlKey [2][4]
UHFFFAOYSA-N

COC1=C(C=C(C=C1)C2=C(C(
Canonical SMILES =0)C3=C(C=C(C=C302)0C)0 [2]
)O)oC

3',4',7-Trimethoxyquercetin,
Synonyms Quercetin 7,3',4'-trimethyl [1112][3]
ether

Synthesis of Quercetin 3',4',7-trimethyl ether

The synthesis of Quercetin 3',4',7-trimethyl ether is typically achieved through the selective
methylation of quercetin. The reactivity of the five hydroxyl groups on the quercetin scaffold
differs, allowing for regioselective synthesis under controlled conditions.

Recommended Synthetic Protocol: Methylation with
Dimethyl Sulfate
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This method has been reported to provide high yields and excellent O-selectivity, minimizing

the formation of C-methylated byproducts.

Materials:

Quercetin

Dimethyl sulfate (DMS)

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
Dimethyl sulfoxide (DMSO)

Hydrochloric acid (HCI), 1M

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

Procedure:

In a round-bottom flask, suspend powdered KOH (or NaOH) in DMSO.
Slowly add quercetin to the suspension while stirring at room temperature.

Cool the mixture in an ice bath and add dimethyl sulfate dropwise, ensuring the temperature
remains below 10°C as the reaction can be exothermic.

Allow the reaction mixture to stir at room temperature for approximately 2-4 hours. The color
of the solution may change from dark brown to light brown.

Upon completion, quench the reaction by carefully adding 1M HCI to neutralize the base.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

Combine the organic layers and wash with water and then with brine.
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» Dry the organic layer over anhydrous MgSOa4 or Na=SOa, filter, and concentrate the solvent
under reduced pressure.

e The crude product can be purified by column chromatography on silica gel using a suitable
solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate Quercetin 3',4',7-
trimethyl ether.

Biological Activities and Experimental Protocols

Quercetin 3',4',7-trimethyl ether has demonstrated a range of biological activities, including
antioxidant, anti-inflammatory, and anti-cancer effects.

Antioxidant Activity

The antioxidant capacity of this compound can be attributed to its ability to scavenge free
radicals, a property that is influenced by the presence of the remaining free hydroxyl groups.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an
electron to the stable DPPH radical, causing a color change from purple to yellow, which is
measured spectrophotometrically.

Protocol:

e Prepare a stock solution of Quercetin 3',4',7-trimethyl ether in a suitable solvent (e.g.,
methanol or DMSO).

e Prepare a working solution of DPPH in methanol (typically around 0.1 mM). The absorbance
of this solution at 517 nm should be approximately 1.0.

 In a 96-well plate or cuvettes, add various concentrations of the test compound.
o Add the DPPH working solution to each well/cuvette and mix.

 Incubate the reaction mixture in the dark at room temperature for 30 minutes.

e Measure the absorbance at 517 nm.

» Ascorbic acid or a similar known antioxidant should be used as a positive control.
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e The percentage of radical scavenging activity is calculated using the formula: % Scavenging
=[(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH
solution without the sample, and A_sample is the absorbance of the DPPH solution with the
sample.

Principle: This assay involves the generation of the ABTS radical cation (ABTSe+), which is a
blue-green chromophore. The reduction of ABTSe+ by an antioxidant to its colorless neutral
form is monitored spectrophotometrically.

Protocol:

o Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45
mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-
16 hours before use.

o Dilute the ABTSe+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to
an absorbance of 0.70 + 0.02 at 734 nm.

o Prepare serial dilutions of Quercetin 3',4',7-trimethyl ether.
e Add a small volume of the sample or standard to the diluted ABTSe+ solution.
o After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

e Trolox is commonly used as a standard, and the results are often expressed as Trolox
Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity

Quercetin 3',4',7-trimethyl ether has been shown to inhibit key inflammatory mediators.

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2
enzyme, which is responsible for the production of prostaglandins involved in inflammation.

Protocol (Fluorometric):

o A commercial COX-2 inhibitor screening kit is recommended for this assay.
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Prepare the test compound solutions at various concentrations.
Reconstitute the COX-2 enzyme and other reagents as per the kit's instructions.

In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or a
known COX-2 inhibitor (e.g., celecoxib) as a positive control.

Initiate the reaction by adding arachidonic acid (the substrate) and a fluorescent probe.

Measure the fluorescence in a kinetic mode at the specified excitation and emission
wavelengths (e.g., EX’Em = 535/587 nm). The rate of increase in fluorescence is proportional
to the COX-2 activity.

Calculate the percentage of inhibition for each concentration of the test compound.

Principle: This cell-based assay measures the ability of a compound to inhibit the release of the
pro-inflammatory cytokine TNF-a from macrophages stimulated with an inflammatory agent like
lipopolysaccharide (LPS).

Protocol:
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
Seed the cells in a 96-well plate and allow them to adhere.

Pre-treat the cells with various non-toxic concentrations of Quercetin 3',4',7-trimethyl ether
for 1 hour.

Stimulate the cells with LPS (e.g., 1 pg/mL) for a specified period (e.g., 24 hours).
Collect the cell culture supernatant.

Quantify the amount of TNF-a in the supernatant using an Enzyme-Linked Immunosorbent
Assay (ELISA) kit according to the manufacturer's instructions.

A vehicle control (e.g., DMSO) and a positive control (LPS stimulation without the test
compound) should be included.
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Anti-Cancer Activity

Studies have indicated that Quercetin 3',4',7-trimethyl ether possesses anti-tumor properties.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular
oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to
attach overnight.

o Treat the cells with a range of concentrations of Quercetin 3',4',7-trimethyl ether for 24, 48,
or 72 hours.

e Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of
formazan crystals.

e Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution
of SDS in HCI).

» Measure the absorbance at a wavelength of around 570 nm.

o Cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways and Mechanisms of Action

The biological effects of quercetin and its derivatives are often attributed to their interaction with
key cellular signaling pathways. While the specific pathways for Quercetin 3',4',7-trimethyl
ether are still under active investigation, the following diagrams represent the generally
accepted mechanisms for quercetin and related flavonoids in inflammation and cancer.

Anti-inflammatory Signaling Pathway

Quercetin and its ethers are known to inhibit pro-inflammatory signaling pathways, primarily the
NF-kB and MAPK pathways.
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Caption: Inhibition of NF-kB and MAPK signaling pathways.

Anti-Cancer Signaling Pathway (Apoptosis Induction)

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1239147?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Quercetin derivatives can induce apoptosis in cancer cells by modulating pathways such as
PI3K/Akt/mTOR and STAT3.
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Caption: Modulation of PI3K/Akt and STAT3 pathways.
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Conclusion

Quercetin 3',4',7-trimethyl ether is a promising natural compound with multifaceted biological
activities. Its enhanced bioavailability compared to its parent compound, quercetin, makes it an
attractive candidate for further investigation in the fields of pharmacology and drug
development. This guide provides a foundational resource for researchers, offering
standardized identifiers, detailed synthetic and analytical protocols, and insights into its
molecular mechanisms of action. Further studies are warranted to fully elucidate its therapeutic
potential and to translate these findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1239147?utm_src=pdf-body
https://www.benchchem.com/product/b1239147?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6692570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6692570/
https://nehu.ac.in/public/uploads/NEHU_JOURNAL_Vol_XVII-102-114.pdf
https://www.researchgate.net/figure/Anti-cancer-mechanisms-of-quercetin-summarized_tbl1_373762837
https://pmc.ncbi.nlm.nih.gov/articles/PMC3340451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3340451/
https://www.benchchem.com/product/b1239147#quercetin-3-4-7-trimethyl-ether-cas-number-and-identifiers
https://www.benchchem.com/product/b1239147#quercetin-3-4-7-trimethyl-ether-cas-number-and-identifiers
https://www.benchchem.com/product/b1239147#quercetin-3-4-7-trimethyl-ether-cas-number-and-identifiers
https://www.benchchem.com/product/b1239147#quercetin-3-4-7-trimethyl-ether-cas-number-and-identifiers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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